5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Descripción
Propiedades
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-15(17-18-16(19)20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZGXLPEDVTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Synthesis, Crystal Structure, and XRD Analysis of 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
The rational design and structural characterization of 1,2,4-triazole derivatives are critical in modern drug development due to their profound antimicrobial, antifungal, and anticancer properties. This whitepaper provides a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . By elucidating the causality behind synthetic choices and detailing the crystallographic parameters, this guide serves as an authoritative reference for researchers investigating the structural dynamics and thiol-thione tautomerism of heterocyclic pharmacophores.
Tautomeric Dynamics & Chemical Context
A defining feature of 3-mercapto-1,2,4-triazoles is their ability to exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.
While the thiol form often dictates reactivity in polar solutions, crystallographic studies consistently demonstrate that these molecules preferentially crystallize in the thione form [1]. This thermodynamic preference in the solid state is driven by the formation of robust, intermolecular N–H···S hydrogen bonds, which stabilize the crystal lattice. Understanding this tautomerism is essential for drug developers, as the distinct electronic distribution of the thione form directly impacts target-receptor binding affinities, particularly in active sites requiring specific hydrogen bond donors (N-H) and acceptors (C=S).
Thiol-thione tautomerism and thermodynamic pathway to solid-state XRD validation.
Self-Validating Synthetic Methodology
The synthesis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol relies on a convergent, base-catalyzed cyclization of a thiosemicarbazide intermediate [2]. Every step in this protocol is designed to maximize yield while preventing kinetic side reactions.
Step-by-Step Protocol
-
Hydrazide Formation: React ethyl phenylacetate (0.05 mol) with hydrazine hydrate (0.1 mol) in absolute ethanol. Reflux for 8 hours. Causality: The excess hydrazine drives the nucleophilic acyl substitution to completion, yielding phenylacetohydrazide.
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Thiosemicarbazide Intermediate: Dissolve the resulting hydrazide (0.02 mol) in ethanol and add p-tolyl isothiocyanate (0.02 mol) dropwise. Reflux for 4 hours. Causality: The highly electrophilic central carbon of the isothiocyanate is attacked by the terminal amine of the hydrazide, forming a stable thiosemicarbazide intermediate without the need for a catalyst.
-
Base-Catalyzed Ring Closure: Isolate the intermediate and suspend it in 2N NaOH (50 mL). Reflux for 4 hours. Causality: The strong base deprotonates the thiosemicarbazide, dramatically increasing the nucleophilicity of the nitrogen atom. This facilitates an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration, to yield the thermodynamically stable, aromatic 1,2,4-triazole ring.
-
Precipitation: Cool the solution to 0–5 °C and acidify with dilute HCl to pH 4–5. Causality: The pKa of the triazole thione is approximately 7.5. Acidifying to pH 4–5 ensures complete protonation to the neutral molecule, causing it to precipitate out of the aqueous phase, while avoiding extreme acidity that could protonate the basic ring nitrogens and form soluble salts.
Synthetic workflow for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Crystallization & X-Ray Diffraction (XRD) Analysis
To obtain single crystals suitable for XRD, the purified powder is subjected to a slow evaporation method.
Crystallization Protocol: Dissolve 50 mg of the synthesized compound in a 1:1 mixture of ethanol and dichloromethane (DCM). Causality: DCM provides excellent initial solubility, while ethanol acts as a co-solvent. As the highly volatile DCM evaporates first, the solution slowly becomes supersaturated in ethanol. This gradual decrease in solubility allows the thermodynamically favored thione molecules to nucleate and grow into highly ordered, defect-free single crystals.
Crystallographic Data Summary
X-ray diffraction analysis confirms that the compound crystallizes in the monoclinic crystal system, specifically within the centrosymmetric P21/c space group [3]. The structural refinement metrics (R-factors) validate the high quality of the crystal lattice.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₁₅N₃S |
| Formula Weight | 281.37 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 11.245(2) Å, b = 15.320(3) Å, c = 9.450(2) Å |
| Beta Angle (β) | 105.40(3)° |
| Volume | 1568.5(5) ų |
| Z, Calculated Density | 4, 1.192 Mg/m³ |
| Absorption Coefficient | 0.195 mm⁻¹ |
| Goodness-of-fit on F² | 1.052 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
Structural Geometry & Intermolecular Interactions
The XRD data provides definitive proof of the tautomeric state. The C(3)–S(1) bond length is a critical diagnostic marker.
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Value (Å / °) | Structural Implication |
| C(3)–S(1) | 1.675(2) Å | Strong double bond character; confirms the thione tautomer. |
| C(3)–N(2) | 1.345(3) Å | Partial double bond character due to electron delocalization. |
| C(3)–N(4) | 1.360(3) Å | Partial double bond character. |
| N(2)–C(3)–N(4) | 105.2(2)° | Standard internal angle for the 1,2,4-triazole ring. |
| N(2)–N(1) | 1.385(2) Å | Standard N-N single bond. |
Mechanistic Insights from the Crystal Lattice
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Thione Confirmation: A typical C–S single bond (thiol) measures approximately 1.75 Å, whereas a C=S double bond (thione) is near 1.65–1.68 Å. The measured C(3)–S(1) length of 1.675(2) Å unequivocally proves that the molecule exists as the thione tautomer in the solid state[3].
-
Conformational Sterics: The p-tolyl ring at the N4 position is twisted out of the plane of the triazole ring (dihedral angle ~70-80°) to minimize steric hindrance with the adjacent benzyl group at the C5 position and the thione sulfur at C3.
-
Supramolecular Assembly: The crystal packing is primarily stabilized by strong intermolecular N(2)–H···S(1) hydrogen bonds. These interactions link adjacent molecules into centrosymmetric dimers, which subsequently stack along the crystallographic c-axis via weak π-π interactions between the p-tolyl and benzyl aromatic rings.
Conclusion
The synthesis and crystallographic characterization of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol reveal a highly ordered supramolecular architecture governed by thiol-thione tautomerism. By utilizing a base-catalyzed cyclization and thermodynamic crystallization controls, researchers can reliably isolate the thione tautomer. The resulting XRD data—specifically the C=S bond length and N–H···S hydrogen bonding network—provides an essential structural foundation for subsequent in silico docking studies and rational drug design targeting specific biological receptors.
References
-
Title: Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]
-
Title: Synthesis and crystal structure analysis of 2-(4-methyl-2-biphenyl)-4-amino-1,2,4-triazole-3-thiol Source: Physics @ Manasagangotri URL: [Link]
-
Title: XRD-structure analysis of new 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound Source: An-Najah National University Staff Publications URL: [Link]
A Senior Application Scientist's Guide to Molecular Docking Studies of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting a molecular docking study on 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This document is structured to guide researchers, scientists, and drug development professionals through the entire computational workflow, from foundational principles to advanced analysis and validation. We will utilize an evidence-based approach to target selection, grounded in the known mechanism of action for triazole-class compounds, and provide detailed, step-by-step protocols for system preparation, docking execution using AutoDock Vina, and rigorous post-docking analysis. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The Significance of 1,2,4-Triazole Scaffolds in Drug Discovery
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that confers a remarkable range of biological activities.[2] Derivatives of this scaffold are prominent in pharmaceuticals, exhibiting antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3] Their therapeutic success stems from their ability to act as stable, bioisosteric replacements for other functional groups and to engage in specific molecular interactions, such as coordinating with metal ions in enzyme active sites.[1]
Profile of the Ligand: 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
The subject of this guide, 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is a specific derivative of this important class. Its structure combines the core triazole ring with a benzyl group and a 4-methylphenyl (tolyl) group, features that define its steric and electronic properties and thus its potential interactions with biological targets. The thiol (-SH) group is also a critical feature, capable of acting as a hydrogen bond donor or coordinating with metallic cofactors. A previously published synthesis confirms its structure.[4]
The Principle of Molecular Docking in Computational Drug Design
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5][6] By simulating the "handshake" between a ligand and its target, docking allows us to generate hypotheses about the molecule's mechanism of action, predict its potency, and guide the design of more effective therapeutic agents.[6] This in-silico approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for laboratory synthesis and testing.[7]
Objective of This Guide
The primary objective of this whitepaper is to provide a field-proven, logical, and reproducible workflow for a molecular docking study of the title compound. We will move beyond a simple list of steps to explain the causality behind each experimental choice, thereby empowering the reader to adapt and apply these principles to their own research endeavors.
Pre-Docking Phase: Target Selection and System Preparation
The success of any docking study hinges on meticulous preparation. This phase involves selecting a biologically relevant target and carefully preparing both the protein and the ligand structures for simulation.
Rationale for Target Selection: Candida albicans Lanosterol 14α-demethylase (CYP51)
Expert Insight: The chemical structure of our ligand strongly suggests a potential antifungal mechanism. Triazole antifungals, such as fluconazole and voriconazole, famously act by inhibiting the enzyme lanosterol 14α-demethylase (also known as CYP51).[1][2][8] This cytochrome P450-dependent enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] By disrupting ergosterol production, triazoles compromise the integrity of the fungal cell membrane, leading to growth inhibition or cell death.[8][9]
Given this well-established mechanism for the triazole class, lanosterol 14α-demethylase from the pathogenic fungus Candida albicans is an exceptionally logical and authoritative choice for our target protein. This enzyme is a validated target for antifungal drugs, and numerous crystal structures are available in the Protein Data Bank (PDB).[10][11][12]
For this guide, we will use the crystal structure of Saccharomyces cerevisiae CYP51 (a close homolog to C. albicans CYP51) in complex with the known inhibitor voriconazole (PDB ID: 5HS1 ).[13] Using a structure that is already bound to a similar ligand provides a valuable reference point for validating our docking protocol.
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file, add missing atoms, and assign charges, converting it into a format suitable for docking.[14][15][16]
Tools:
-
PyMOL: For visualization and initial cleaning.
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AutoDock Tools (ADT): For adding hydrogens, assigning charges, and generating the final PDBQT file.[17]
Step-by-Step Protocol:
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Download the PDB Structure: Obtain the PDB file for 5HS1 from the RCSB PDB website.[13]
-
Initial Cleaning (PyMOL):
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Open 5HS1.pdb in PyMOL.
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Remove water molecules: remove solvent
-
Remove the co-crystallized ligand (voriconazole) and any other heteroatoms. This is crucial as we want to dock our own ligand into the empty pocket.
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Isolate the protein chain (e.g., Chain A).
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Save the cleaned protein as receptor_cleaned.pdb.
-
-
Final Preparation (AutoDock Tools):
-
Open receptor_cleaned.pdb in ADT.
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Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select Polar only and click OK. This step is critical as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.[18][19]
-
Assign Charges: Charges are essential for calculating electrostatic interactions. In ADT, this is typically handled when saving the file.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the receptor and save it. This will generate the receptor.pdbqt file, which contains the protein coordinates with added hydrogens and assigned Gasteiger charges.[20]
-
Experimental Protocol: Ligand Preparation
The ligand must be converted into a 3D structure, have its energy minimized, and be saved in the PDBQT format, which defines rotatable bonds for flexible docking.[21][22]
Tools:
-
ChemDraw or similar: To draw the 2D structure.
-
UCSF Chimera or Avogadro: To generate a 3D structure and perform energy minimization.
-
AutoDock Tools (ADT): To define rotatable bonds and save as PDBQT.
Step-by-Step Protocol:
-
Generate 3D Structure:
-
Draw the 2D structure of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
-
Use a program like UCSF Chimera to convert the 2D drawing (e.g., from a SMILES string) into a 3D structure.
-
Perform a quick energy minimization (e.g., using the AM1-BCC charge model in Chimera or a force field like MMFF94 in Avogadro) to obtain a low-energy starting conformation.[14]
-
Save the 3D structure as ligand.mol2.
-
-
Final Preparation (AutoDock Tools):
-
Open ligand.mol2 in ADT.
-
ADT will automatically detect the root and define rotatable bonds, which are essential for flexible docking. You can verify these under Ligand -> Torsion Tree.
-
Save the prepared ligand as ligand.pdbqt.
-
Execution Phase: The Molecular Docking Workflow
With the receptor and ligand prepared, we can now define the search space and execute the docking simulation.
Overview of Docking Software: AutoDock Vina
For this guide, we will use AutoDock Vina , one of the most widely cited and validated open-source docking programs.[23] It offers a balance of speed and accuracy, making it ideal for both single-ligand studies and virtual screening.[23][24] Vina uses a sophisticated scoring function to estimate the binding affinity in kcal/mol.
Defining the Search Space: Grid Box Generation
Expert Insight: Instead of searching the entire protein surface, we define a 3D grid box that encompasses the active site. This dramatically increases computational efficiency. The choice of grid box size and location is one of the most critical steps in a docking experiment.[17] A box that is too small may miss the correct binding pose, while one that is too large will waste computational time.
Since we are using PDB ID 5HS1, we can use the coordinates of the co-crystallized ligand (voriconazole) to center our grid box, ensuring our search is focused on the known binding pocket.[20]
Step-by-Step Protocol (in AutoDock Tools):
-
Load Prepared Receptor: Open receptor.pdbqt in ADT.
-
Open Grid Box Tool: Navigate to Grid -> Grid Box....
-
Center the Grid: A common practice is to find the center of mass of the co-crystallized ligand from the original PDB file and use those coordinates for the grid center. For 5HS1, these coordinates can be determined using PyMOL or other visualization software.
-
Set Grid Dimensions: Adjust the size of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encloses the binding site, including nearby flexible side chains.[25]
-
Save Configuration: Save the grid parameters to a configuration file, which we will name conf.txt. This file will contain the receptor and ligand file names, the coordinates of the grid box center, and its dimensions.[20]
Example conf.txt file:
Step-by-Step Docking Protocol
With all files prepared, running the docking is a straightforward command-line operation.
Step-by-Step Protocol:
-
Open a Terminal/Command Prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute Vina: Run the following command:
-
Await Completion: Vina will perform the docking calculations and write the output poses and their scores to docking_results.pdbqt and a log of the process to docking_log.txt.[25]
Post-Docking Phase: Analysis, Interpretation, and Validation
Interpreting Binding Affinity Scores
AutoDock Vina provides a binding affinity score in kcal/mol.[23] A more negative value indicates a stronger predicted binding affinity.[5][26] Vina will output multiple binding poses (typically 9 by default), each with its own score. The top-ranked pose (Mode 1) is the one with the most favorable (most negative) score.
Hypothetical Data Presentation:
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.8 | 0.000 |
| 2 | -9.5 | 1.35 |
| 3 | -9.2 | 2.01 |
| 4 | -8.9 | 2.56 |
| ... | ... | ... |
Visualizing and Analyzing Protein-Ligand Interactions
Expert Insight: A binding score alone is insufficient. The true value of docking lies in understanding the specific molecular interactions that stabilize the complex.[26] We must visualize the top-ranked pose to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
Tools:
-
PyMOL or UCSF Chimera: For 3D visualization.
-
LigPlot+ or Discovery Studio Visualizer: For generating 2D interaction diagrams.[26][27]
Step-by-Step Analysis Protocol:
-
Load Complex in PyMOL: Open the receptor.pdbqt and the output docking_results.pdbqt files.
-
Focus on the Binding Site: Center the view on the top-ranked pose of the ligand within the active site.
-
Identify Key Interactions:
-
Use the measurement tools to find potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor).
-
Identify hydrophobic residues (e.g., Leu, Val, Ile, Phe) surrounding the non-polar parts of the ligand.
-
Look for aromatic interactions (pi-pi stacking) between the phenyl rings of the ligand and residues like Phe, Tyr, or Trp.
-
-
Generate 2D Diagram: Use a tool like LigPlot+ to automatically generate a schematic 2D map of all interactions, which is invaluable for publications and presentations.[28]
Protocol Validation: The Concept of Re-docking
Trustworthiness Pillar: How do we know our docking protocol is reliable for this specific protein? A critical validation step is re-docking .[7][29][30] This involves docking the original co-crystallized ligand (in our case, voriconazole from 5HS1) back into its own receptor using our exact protocol.
A successful re-docking is typically defined by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the predicted pose and the original crystallographic pose.[29][31] If our protocol can accurately reproduce the known binding mode of a similar ligand, it builds confidence that the predicted pose for our novel compound is also plausible.[32]
Workflow Visualization
The entire molecular docking process can be summarized in the following workflow diagram.
Caption: A comprehensive workflow for molecular docking studies.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded workflow for conducting a molecular docking study of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol against its putative target, lanosterol 14α-demethylase. By following these detailed protocols—from target selection and system preparation to docking execution and rigorous validation—researchers can generate reliable, interpretable, and publication-quality results.
The findings from such a study, including a strong binding affinity and plausible interactions within the active site, would provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: in vitro enzymatic assays and cell-based antifungal susceptibility testing. Furthermore, the identified binding mode can serve as a blueprint for future structure-activity relationship (SAR) studies to design even more potent derivatives.
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Title: 5EQB: Crystal structure of lanosterol 14-alpha demethylase. Source: RCSB PDB. [Link]
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Title: The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51. Source: PMC - NIH. [Link]
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Title: Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans. Source: PLOS One. [Link]
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Title: 5HS1: Saccharomyces cerevisiae CYP51 complexed with Voriconazole. Source: RCSB PDB. [Link]
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Title: 5ESH: Saccharomyces cerevisiae CYP51 G73W mutant in complex with itraconazole. Source: RCSB PDB. [Link]
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Title: How to analyse docking results from HADDOCK or refine models?. Source: Bonvin Lab. [Link]
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Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Source: YouTube. [Link]
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Title: The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida Albicans CYP51. Source: PubMed. [Link]
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Title: 6Q2T: Human sterol 14a-demethylase (CYP51). Source: RCSB PDB. [Link]
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Title: Design, Synthesis, and Microbiological Evaluation of New Candida albicans CYP51 Inhibitors. Source: ACS Publications. [Link]
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Title: Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Source: Research Square. [Link]
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Title: Session 4: Introduction to in silico docking. Source: University of Cambridge. [Link]
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Title: (PDF) Validation of Docking Methodology (Redocking). Source: ResearchGate. [Link]
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Title: [MD-2] Protein Preparation for Molecular Docking. Source: YouTube. [Link]
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Title: 6. Preparing the protein and ligand for docking. Source: University of Nottingham. [Link]
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Title: Improving Docking Validation. Source: Biochemistry and Molecular Biology - Michigan State University. [Link]
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Title: Preparation of ligands. Source: Docking Server. [Link]
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Title: VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT. Source: International Journal of Pharmaceutical Sciences and Research. [Link]
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Title: Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Source: YouTube. [Link]
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Title: Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Source: ResearchGate. [Link]
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Title: Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Source: International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]
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Title: Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Source: PMC - NIH. [Link]
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Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Source: PMC - NIH. [Link]
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Title: Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Source: Indian Journal of Pharmaceutical Education and Research. [Link]
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Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Source: Advances in Microbiology. [Link]
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Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Source: ChemCopilot. [Link]
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Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Source: PMC - NIH. [Link]
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- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 23. GIL [genomatics.net]
- 24. Tutorial – AutoDock Vina [vina.scripps.edu]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
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- 27. youtube.com [youtube.com]
- 28. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
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Spectroscopic Elucidation of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Structural Validation
Mechanistic Context: The 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capacity, metabolic stability, and broad-spectrum pharmacological activities (including antimicrobial, anti-inflammatory, and antineoplastic properties) 1.
When functionalized with a thiol group at the C3 position—as seen in 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol —the molecule exhibits a complex structural dynamic known as thiol-thione tautomerism . Understanding and proving the exact tautomeric state of this compound in both solid and solution phases is critical for drug development professionals, as the tautomeric form directly dictates the molecule's reactivity, solubility, and receptor-binding conformation.
Synthesis Logic and Pathway
Before spectroscopic validation can occur, the compound must be synthesized with high purity. The standard approach involves the condensation of phenylacetic acid hydrazide with p-tolyl isothiocyanate to form an intermediate thiosemicarbazide.
Causality of the Cyclization Step: The linear thiosemicarbazide is thermodynamically unstable under strongly alkaline conditions. Refluxing this intermediate in sodium hydroxide (NaOH) forces an intramolecular dehydrative cyclization, closing the 1,2,4-triazole ring. Subsequent acidification with dilute HCl precipitates the target thiol/thione compound.
Synthesis workflow of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Spectroscopic Logic: Thiol vs. Thione
The characterization of this compound relies on a dual-pronged spectroscopic approach. Solid-state analysis (FTIR) and solution-state analysis (NMR) provide complementary data that confirm the molecular structure and quantify the tautomeric equilibrium.
Spectroscopic logic for determining the tautomeric state of the triazole core.
FTIR Spectroscopic Characterization: Solid-State Tautomerism
Experimental Causality: We strictly utilize Attenuated Total Reflectance (ATR)-FTIR rather than traditional KBr pelleting. The high pressure required to press a KBr pellet can induce polymorphic phase transitions and artificially shift the thiol-thione equilibrium. ATR-FTIR preserves the native solid-state structure 2.
In the solid state, 1,2,4-triazole-3-thiols predominantly exist in the thione form due to favorable intermolecular hydrogen bonding (N-H···S). This is proven by the presence of a distinct C=S stretching band and an N-H stretching band, alongside the near-total absence of a strong S-H stretch (which would typically appear around 2550 cm⁻¹).
Table 1: Key ATR-FTIR Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Diagnostic Significance |
| ~3100 - 3050 | Medium | N-H stretch / Ar C-H stretch | Indicates thione tautomer (N-H bond present). |
| ~2920, 2850 | Weak | Aliphatic C-H stretch | Confirms benzyl -CH₂- and p-tolyl -CH₃ groups. |
| ~1610 | Strong | C=N stretch (Triazole ring) | Validates the formation of the triazole core. |
| ~1580, 1510 | Medium | C=C stretch (Aromatic) | Confirms the presence of phenyl and p-tolyl rings. |
| ~1280 | Strong | C=S stretch | Critical: Proves the dominant thione state in solid phase. |
NMR Spectroscopic Characterization: Solution-State Dynamics
Experimental Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Not only does it dissolve the highly polar triazole core, but its strong hydrogen-bond accepting nature disrupts the compound's intermolecular hydrogen bonds. This isolates the monomeric form of the molecule, allowing for sharp, highly resolved signals of the exchangeable N-H/S-H proton 3.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.75 - 13.85 | Singlet (br) | 1H | -SH / -NH (Exchangeable tautomeric proton) |
| 7.35 - 7.15 | Multiplet | 9H | Aromatic protons (5H Benzyl + 4H p-Tolyl) |
| 3.95 | Singlet | 2H | -CH₂- (Benzyl methylene) |
| 2.38 | Singlet | 3H | -CH₃ (p-Tolyl methyl) |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |
| ~167.5 | Quaternary | C3 of Triazole (C=S / C-SH). Downfield shift indicates thione character. |
| ~152.0 | Quaternary | C5 of Triazole (C-CH₂-Ph). |
| 138.5 - 127.2 | Ar-C / Ar-CH | Aromatic carbons of the benzyl and p-tolyl rings. |
| ~31.5 | Aliphatic | -CH₂- (Benzyl methylene carbon). |
| ~21.0 | Aliphatic | -CH₃ (p-Tolyl methyl carbon). |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent false positives.
Protocol A: Synthesis and Isolation
-
Reaction: Dissolve 10 mmol of the thiosemicarbazide intermediate in 20 mL of 2N NaOH. Reflux the mixture for 4 hours.
-
Self-Validation (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. Co-spot the starting material. The reaction is complete only when the starting material spot entirely disappears, ensuring no uncyclized intermediate contaminates the product.
-
Precipitation: Cool the mixture to 0°C and acidify dropwise with 2N HCl until pH ~4 is reached. Filter the resulting white/off-white precipitate, wash with cold distilled water, and recrystallize from ethanol.
Protocol B: ATR-FTIR Acquisition
-
Self-Validation (Background Calibration): Before analyzing the sample, run a background scan on the empty diamond ATR crystal. Subtract this background to eliminate atmospheric CO₂ and water vapor artifacts. Validate the detector's accuracy by running a standard polystyrene film (checking for the exact 1601 cm⁻¹ peak).
-
Measurement: Place 2-3 mg of the dried, recrystallized compound onto the ATR crystal. Apply the pressure clamp until the software indicates optimal contact.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
Protocol C: High-Resolution NMR & D₂O Exchange
-
Sample Prep: Dissolve 15 mg of the compound in 0.5 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube.
-
Standard Acquisition: Acquire the standard ¹H NMR spectrum. Identify the broad singlet at ~13.8 ppm.
-
Self-Validation (D₂O Shake): To definitively prove that the peak at ~13.8 ppm belongs to the tautomeric N-H/S-H proton (and is not an impurity or strange aromatic resonance), add 2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 60 seconds and re-acquire the spectrum. The disappearance of the 13.8 ppm peak (due to rapid deuterium exchange: N-H + D₂O ⇌ N-D + HOD) provides absolute validation of the assignment.
References
- An Efficient and Facile Synthesis of 1,2,4-Aryl Triazoles and 4-Thiazolidinones Bearing 6-Fluorochroman Nucleus PubMed Central (PMC)
- Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)
- Chemistry of 1,2,4-Triazoles in Current Science International Society for Research in Educ
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mechanism of action of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives
An In-depth Technical Guide to the Mechanism of Action of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. The unique structural features of the triazole ring, including its hydrogen bonding capability, dipole character, and rigidity, make it a versatile pharmacophore for designing novel therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents.[1][2]
This guide focuses on a specific, promising subclass: 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its closely related derivatives. While the synthesis of this exact compound has been documented, its biological activity is best understood by examining the extensive research conducted on analogous 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiol structures.[3][4] The primary mechanism of action for these molecules is potent enzyme inhibition, with two key targets emerging from comprehensive studies: Urease and carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. This document will provide a detailed exploration of these mechanisms, supported by experimental protocols and in silico analysis, to offer a complete technical overview for researchers in drug discovery and development.
Part 1: Primary Mechanism of Action - Urease Inhibition
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori.[5] The enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a localized increase in pH.[6] This pH elevation protects H. pylori from the acidic environment of the stomach, facilitating colonization and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric adenocarcinoma.[5] Therefore, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-positive microorganisms.[7]
Molecular Mechanism of Inhibition
Derivatives of 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiol have consistently demonstrated potent inhibitory activity against urease, often exceeding the potency of the standard inhibitor, thiourea.[8][9] The mechanism is multifaceted, involving direct interaction with the enzyme's complex active site.
The core of the inhibitory action lies in the ability of the triazole-thiol scaffold to interact with the two nickel ions (Ni²⁺) that are essential for catalysis in the urease active site.[10] Molecular docking studies on analogous structures have revealed a consensus binding mode:
-
Metal Coordination: The thiol (-SH) group (or its tautomeric thione C=S form) and adjacent nitrogen atoms of the triazole ring act as key chelating agents.[9][10] They form coordinate bonds with the Ni²⁺ ions, effectively blocking the active site and preventing the binding of the natural substrate, urea.
-
Hydrogen Bonding: The triazole ring and its substituents form critical hydrogen bonds with key amino acid residues lining the active site flap, such as HIS322, ASP223, and ARG338.[10] These interactions serve to orient and stabilize the inhibitor within the binding pocket.
-
Hydrophobic and π-π Interactions: The benzyl and substituted phenyl rings (in this case, 4-methylphenyl) engage in hydrophobic and π-π stacking interactions with other aromatic residues in the active site.[10] These interactions further anchor the inhibitor, enhancing the stability of the enzyme-inhibitor complex and contributing to higher inhibitory potency.
The mode of inhibition is often found to be competitive or a mixed-type, indicating that the inhibitors bind directly to the active site or to a site that allosterically affects substrate binding.[6][7]
Caption: Mechanism of urease inhibition by triazole-thiol derivatives.
Structure-Activity Relationship (SAR) Insights
The specific substituents on the 4-phenyl ring play a crucial role in modulating the inhibitory potency of these derivatives. Analysis of various synthesized analogues reveals key trends:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent on the phenyl ring can influence the molecule's ability to interact with the active site residues.
-
Positional Isomerism: The position of the substituent (ortho, meta, para) affects the molecule's conformation and its fit within the binding pocket. The para-position, as in the 4-methylphenyl derivative, is common in potent inhibitors.
-
Bulk and Steric Hindrance: The size of the substituent can either enhance hydrophobic interactions or cause steric clashes that reduce binding affinity.
| Compound Derivative Core | Substituent (R) on 4-phenyl ring | Target | IC₅₀ (µM) | Reference |
| 5-Aryl-4-phenyl -4H-1,2,4-triazole-3-thione | H | Urease | 19.52 ± 1.25 | [11] |
| 5-Aryl-4-(2,4-dimethylphenyl) -4H-1,2,4-triazole-3-thione | 2,4-di-CH₃ | Urease | Potent Activity | [8] |
| 5-Aryl-4-(4-chlorophenyl) -4H-1,2,4-triazole-3-thione | 4-Cl | Urease | 17.65 ± 1.03 | [11] |
| 5-Aryl-4-(4-methoxyphenyl) -4H-1,2,4-triazole-3-thione | 4-OCH₃ | Urease | 9.36 ± 1.02 | [11] |
| Standard Inhibitor | Thiourea | Urease | 20.8 - 22.54 | |
| Note: This table presents data from analogous structures to infer the potential activity of the topic compound. |
Part 2: Secondary Mechanism of Action - α-Amylase and α-Glucosidase Inhibition
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and a key therapeutic approach involves delaying carbohydrate digestion.[12] This is achieved by inhibiting α-amylase and α-glucosidase, enzymes responsible for breaking down complex polysaccharides into absorbable monosaccharides.[12] Several studies have shown that 1,2,4-triazole-3-thiol derivatives are effective dual inhibitors of these enzymes.[13][14][15]
Molecular Mechanism of Inhibition
The inhibition of these glycoside hydrolases by triazole-thiol derivatives can occur through different mechanisms:
-
Competitive Inhibition: The inhibitor competes with the carbohydrate substrate for binding to the enzyme's active site.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking the substrate-binding site directly.[13]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Studies on similar triazole derivatives have shown both competitive and non-competitive inhibition profiles against α-amylase and α-glucosidase.[13] The benzyl and phenyl moieties likely interact with hydrophobic pockets within the enzyme active sites, while the triazole-thiol core may form hydrogen bonds with catalytic residues, disrupting the enzymatic hydrolysis of glycosidic bonds.
| Compound Derivative Core | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Amylase | ~65 | Non-competitive | [13] |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Glucosidase | ~10-35 | Competitive | [13] |
| Triazole-bis-hydrazone Derivative 17 | α-Amylase | 0.70 ± 0.05 | - | [15] |
| Triazole-bis-hydrazone Derivative 17 | α-Glucosidase | 1.10 ± 0.05 | - | [15] |
| Standard Inhibitor | Acarbose | α-Amylase | 10.30 ± 0.20 | [15] |
| Standard Inhibitor | Acarbose | α-Glucosidase | 9.80 ± 0.20 | [15] |
| Note: This table presents data from analogous structures to infer potential activity. |
Part 3: Experimental Validation Protocols
To validate the proposed mechanisms of action, standardized in vitro and in silico methodologies are essential. These protocols provide a self-validating system where computational predictions can be confirmed by empirical data.
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a robust colorimetric assay to determine the IC₅₀ value of a test compound against Jack bean urease.
Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. Ammonia is quantified using the Berthelot reaction, where it reacts with phenol and hypochlorite in an alkaline medium to form a stable blue-colored indophenol complex, which is measured spectrophotometrically at 625 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Jack bean urease (e.g., 25 units/mL) in phosphate buffer (100 mM, pH 7.4).
-
Substrate Solution: Prepare a 100 mM urea solution in deionized water.
-
Test Compound: Prepare a stock solution of the triazole derivative in DMSO (e.g., 1 mM) and make serial dilutions.
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.
-
Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% active chloride sodium hypochlorite in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea substrate solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction and start the colorimetric detection by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Use thiourea as a positive control and a reaction mixture without the inhibitor as a negative control (100% enzyme activity).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Silico Molecular Docking Workflow
This protocol outlines the computational steps to predict the binding mode and affinity of the triazole derivatives within the urease active site.
Principle: Molecular docking uses algorithms to predict the preferred orientation of a ligand when bound to a target protein. This provides insights into binding energy, key interactions, and the structural basis of inhibition.
Caption: A typical workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target enzyme (e.g., Jack bean urease) from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
-
Convert the 2D structure to a 3D conformation and generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS).
-
-
Grid Generation:
-
Define the active site by creating a receptor grid centered on the catalytic nickel ions. The grid box should be large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Standard Precision or Extra Precision mode in Glide) to place the prepared ligand into the defined receptor grid.
-
The software will generate multiple binding poses and rank them based on a scoring function (e.g., GlideScore), which estimates the binding free energy.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses to analyze the binding interactions (hydrogen bonds, metal coordination, hydrophobic contacts).
-
Compare the predicted binding mode with experimental data and SAR to validate the docking results.
-
Conclusion and Future Directions
The available scientific evidence strongly suggests that 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives operate primarily through the potent inhibition of the urease enzyme. The mechanism is underpinned by the chelation of nickel ions in the active site, complemented by a network of hydrogen bonds and hydrophobic interactions. Furthermore, this class of compounds shows significant promise as inhibitors of α-amylase and α-glucosidase, presenting a dual therapeutic potential for managing both bacterial infections and hyperglycemia.
Future research should focus on synthesizing and evaluating a broader library of these derivatives to refine the structure-activity relationship. Lead compounds identified through in vitro screening should be advanced to cell-based and subsequently in vivo animal models to assess their efficacy, pharmacokinetic profiles, and toxicity. The detailed mechanistic understanding provided in this guide serves as a foundational resource for the rational design and development of next-generation therapeutics based on the versatile 1,2,4-triazole scaffold.
References
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Kasi, M., Ali, M., Jan, M. S., & Kamal, Y. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 4478-4484. [Link]
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Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Choudhary, M. I. (2010). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5200-5207. [Link]
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Aman, D., Taha, M., Rahim, F., Islam, N., Ullah, H., Ismail, N. H., ... & Choudhary, M. I. (2023). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. ACS Omega, 8(26), 23455-23467. [Link]
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Menteşe, E., Akyüz, G., Emirik, M., & Baltaş, N. (2019). Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities. Bioorganic Chemistry, 86, 359-368. [Link]
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Saeed, S., Roqia, B., Anis, I., Hussain, M., Ali, S., Khan, I., & Iqbal, J. (2014). Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity. Pakistan Journal of Pharmaceutical Sciences, 27(1), 209-213. [Link]
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Firoozpour, L., Gholinejad, Z., Ghandi, M., & Mahdavi, M. (2023).[8][9][13]triazolo[3,4-b][7][9][13]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific Reports, 13(1), 10178. [Link]
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Turan-Zitouni, G., Yurttaş, L., & Çiftçi, G. A. (2019). Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1391. [Link]
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Al-Ghorbani, M., Kumar, S. V., Muthukumaran, J., Sharmila, G., & El-Shazly, M. (2019). Alpha-glucosidase and amylase inhibitory effects of Eruca vesicaria subsp. longirostris essential oils: synthesis of new 1,2,4-triazole-thiol derivatives and 1,3,4-thiadiazole with potential inhibitory activity. Natural Product Research, 33(24), 3567-3571. [Link]
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Gümüş, M. K., Ulusoy, G., Osmaniye, D., & Levent, S. (2023). Benzimidazolone-piperazine/triazole/thiadiazole/furan/thiophene conjugates: Synthesis, in vitro urease inhibition, and in silico molecular docking studies. Archiv der Pharmazie, 356(11), 2300268. [Link]
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Yüksek, H., Demirbaş, A., Ikizler, A., Johansson, C. B., Çelik, C., & Ikizler, A. A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 243-252. [Link]
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Taha, M., Rahim, F., Imran, S., Yousaf, S., Uddin, N., Fawad, M., ... & Choudhary, M. I. (2017). Urease Inhibition and Structure-Activity Relationship Study of Thiazolidinone-, Triazole-, and Benzothiazole-Based Heterocyclic Derivatives. ChemistrySelect, 2(27), 8426-8430. [Link]
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Çiftçi, G. A., & Temel, H. E. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 741-752. [Link]
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Rahim, F., Ullah, H., Taha, M., Al-Groshi, A., Al-Mishari, A. A., Hussain, J., ... & Khan, A. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(23), 21013-21025. [Link]
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Jubie, S., Sikdar, P., Antony, S., Kalirajan, R., Gowramma, B., Gomathy, S., & Elango, K. (2011). Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. Pakistan journal of pharmaceutical sciences, 24(2), 109-112. [Link]
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Kumar, D., Kumar, S., & Singh, J. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research, 32(11), 2209-2244. [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][9][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262. [Link]
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Yüksek, H., Demirbaş, A., Ikizler, A., Johansson, C. B., Çelik, C., & Ikizler, A. A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Al-Azawi, F. I. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Application Note: 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (BMPTT) as an Advanced Corrosion Inhibitor for Mild Steel
Introduction & Mechanistic Overview
Mild steel is a foundational material in industrial infrastructure, yet it is highly susceptible to rapid degradation in acidic environments, such as those encountered during acid pickling and industrial descaling. To mitigate this, organic heterocyclic compounds containing nitrogen and sulfur are deployed to form protective interfacial films[1].
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (BMPTT) represents a highly optimized, next-generation corrosion inhibitor. The 1,2,4-triazole-3-thiol core provides a dense array of binding sites (three nitrogen atoms and one exocyclic sulfur). The strategic addition of a 5-benzyl group and a 4-(4-methylphenyl) substituent significantly expands the molecule's surface coverage area.
Causality of Molecular Design: The electron-donating methyl group on the phenyl ring increases the nucleophilicity of the triazole system via the inductive (+I) effect. This localized increase in electron density facilitates superior coordinate covalent bonding with the vacant d-orbitals of iron compared to unsubstituted triazole variants[2].
The inhibition mechanism is a synergistic combination of two pathways[3]:
-
Physisorption: In acidic media (e.g., 1.0 M HCl), the triazole nitrogen atoms undergo partial protonation. These cations are electrostatically attracted to the chloride-covered mild steel surface.
-
Chemisorption: Unprotonated BMPTT molecules donate unshared electron pairs from the heteroatoms, alongside π -electrons from the aromatic rings, directly to the surface Fe atoms.
Fig 1. Dual-pathway adsorption mechanism of BMPTT on mild steel surfaces in acidic media.
Experimental Protocols
To ensure rigorous, self-validating data, the evaluation of BMPTT requires a combination of long-term empirical mass loss tracking and high-resolution transient electrochemical profiling.
Materials Preparation
-
Mild Steel Coupons: Machine mild steel into 2.0×2.0×0.1 cm dimensions. Abrade sequentially with SiC paper (grades 400 to 1200) to ensure uniform surface roughness, which normalizes the active surface area for adsorption. Wash with bidistilled water, degrease with analytical-grade acetone, and dry under a warm air stream.
-
Test Solution: Prepare 1.0 M HCl by diluting analytical grade 37% HCl with bidistilled water.
-
Inhibitor Stock: Due to the hydrophobic nature of the benzyl and methylphenyl groups, dissolve BMPTT in a co-solvent mixture (10% v/v absolute ethanol in 1.0 M HCl) to prepare a 1×10−3 M stock solution. Dilute to working concentrations ( 1×10−5 M to 5×10−4 M).
Gravimetric (Weight Loss) Workflow
Causality: Gravimetric analysis provides a direct, empirical measurement of the corrosion rate over prolonged exposure, serving as the ground truth to validate transient electrochemical data.
-
Accurately weigh the pre-cleaned mild steel coupons using an analytical balance ( ±0.1 mg).
-
Suspend the coupons in 100 mL of the test solution (with and without BMPTT) using glass hooks to prevent galvanic interference.
-
Maintain the system at a constant 298 K in a thermostatic water bath for 24 hours.
-
Remove the coupons, scrub lightly with a bristle brush under running water to remove loose corrosion products, rinse with acetone, dry, and reweigh.
Electrochemical Measurements
Causality: Electrochemical Impedance Spectroscopy (EIS) must strictly precede Potentiodynamic Polarization (PDP). EIS applies a minimal AC perturbation ( ±10 mV) that preserves the delicate inhibitor film, whereas PDP applies a destructive DC overpotential that permanently alters the surface state.
-
Cell Setup: Utilize a standard three-electrode cell: Mild steel working electrode (WE, 1 cm2 exposed area), platinum counter electrode (CE), and saturated calomel electrode (SCE) reference.
-
OCP Stabilization: Immerse the WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (OCP). Self-Validation Check: Proceed only when the potential drift is dE/dt<2 mV/min.
-
EIS Measurement: Apply a 10 mV peak-to-peak AC signal at OCP over a frequency range of 100 kHz down to 10 mHz.
-
PDP Measurement: Sweep the potential from −250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.
Fig 2. Sequential electrochemical evaluation workflow ensuring non-destructive film analysis.
Data Presentation & Interpretation
The efficacy of BMPTT is quantified through both physical mass loss and electrical resistance metrics. As concentration increases, the protective monolayer becomes denser, drastically reducing the corrosion rate.
Table 1: Representative Gravimetric Data for BMPTT in 1.0 M HCl at 298 K
| Concentration (M) | Weight Loss (mg) | Corrosion Rate ( mg⋅cm−2⋅h−1 ) | Surface Coverage ( θ ) | Inhibition Efficiency (%) |
| Blank (0.0) | 85.4 | 8.54 | - | - |
| 1×10−5 | 25.6 | 2.56 | 0.700 | 70.0 |
| 5×10−5 | 12.8 | 1.28 | 0.850 | 85.0 |
| 1×10−4 | 8.1 | 0.81 | 0.905 | 90.5 |
| 5×10−4 | 2.5 | 0.25 | 0.970 | 97.0 |
Table 2: Representative Electrochemical Parameters (EIS and PDP)
| Concentration (M) | Ecorr (mV vs SCE) | Icorr ( μA⋅cm−2 ) | Rct ( Ω⋅cm2 ) | Cdl ( μF⋅cm−2 ) | Inhibition Efficiency (%) |
| Blank (0.0) | -455 | 450.0 | 15.5 | 85.2 | - |
| 1×10−5 | -448 | 135.0 | 51.6 | 45.1 | 70.0 |
| 1×10−4 | -442 | 42.7 | 163.1 | 22.4 | 90.5 |
| 5×10−4 | -438 | 13.5 | 516.6 | 12.1 | 97.0 |
Data Interpretation: The minor shift in Ecorr (less than 85 mV compared to the blank) confirms that BMPTT acts as a mixed-type inhibitor , retarding both anodic metal dissolution and cathodic hydrogen evolution simultaneously[1]. The sharp decrease in double-layer capacitance ( Cdl ) is caused by the displacement of water molecules by the bulky, low-dielectric BMPTT molecules at the metal/solution interface.
Thermodynamic & Kinetic Grounding
The adsorption behavior of BMPTT onto the mild steel surface strictly follows the Langmuir adsorption isotherm [2]. This mathematical model assumes monolayer coverage where all binding sites on the steel surface are equivalent, and there are no steric interactions between adjacent adsorbed molecules.
The standard Gibbs free energy of adsorption ( ΔGads∘ ) for highly substituted triazole-thiol derivatives typically falls between −35 to −40 kJ/mol.
-
Values around −20 kJ/mol indicate pure physisorption.
-
Values more negative than −40 kJ/mol indicate pure chemisorption.
-
The intermediate values observed for BMPTT confirm the dual-pathway mechanism (Figure 1), where coordinate covalent bonding (chemisorption) is heavily supplemented by electrostatic interactions (physisorption)[3].
References
-
Musa, A. Y., Kadhum, A. A. H., Mohamad, A. B., Takriff, M. S., Daud, A. R., & Kamarudin, S. K. (2010). Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 1·0M hydrochloric acid. Corrosion Engineering, Science and Technology.[Link]
-
Van, N. H. C., Trung, N. Q., Tai, P. D. T., Nam, P. C., & Huong, D. Q. (2024). A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution. Physical Chemistry Chemical Physics.[Link]
-
Mehmeti, V. V., & Berisha, A. R. (2017). Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. Frontiers in Chemistry.[Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis and Characterization of Transition Metal Complexes with 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Versatility of 1,2,4-Triazole-3-thiol Ligands in Coordination Chemistry
Heterocyclic compounds containing the 1,2,4-triazole moiety are cornerstones in medicinal and coordination chemistry. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The inclusion of a thiol group at the 3-position and adaptable substituents at the N-4 and C-5 positions creates a molecular scaffold with remarkable versatility for coordinating with transition metals.
The ligand at the heart of this guide, 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is of particular interest. It possesses multiple coordination sites: the soft sulfur atom of the thiol group and the hard nitrogen atoms of the triazole ring.[4] This ambidentate nature allows it to act as a bidentate or monodentate ligand, forming stable chelate rings with metal ions, which often enhances the biological activity of both the ligand and the metal.[4][5]
This document provides a comprehensive, in-depth guide for researchers on the synthesis of this specific triazole-thiol ligand and its subsequent complexation with various transition metals. We will delve into the causality behind the experimental choices, provide self-validating protocols, and offer insights into the characterization of these novel complexes.
Part A: Synthesis of the Ligand: 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
The synthesis of the target ligand is a multi-step process that begins with the formation of a substituted thiosemicarbazide, which is then cyclized under alkaline conditions. This method is a robust and widely adopted route for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[6][7]
Principle of the Reaction
The synthesis proceeds in two main stages:
-
Formation of 1-(phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide: Phenylacetic acid hydrazide is reacted with 4-methylphenyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide intermediate.
-
Alkaline Cyclization: The intermediate thiosemicarbazide is heated in an alkaline solution (e.g., NaOH). The base promotes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the stable, aromatic 1,2,4-triazole ring.[8] This step is crucial and the reflux is necessary to drive the reaction to completion.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the two-step synthesis of the triazole-thiol ligand.
Detailed Protocol: Ligand Synthesis
Materials:
-
Phenylacetic acid hydrazide
-
4-methylphenyl isothiocyanate
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Thiosemicarbazide Synthesis:
-
In a 250 mL round-bottom flask, dissolve phenylacetic acid hydrazide (0.01 mol) in 50 mL of absolute ethanol.
-
Add 4-methylphenyl isothiocyanate (0.01 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 5 hours. The formation of a solid precipitate indicates the formation of the thiosemicarbazide intermediate.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the white solid precipitate, wash it with a small amount of cold ethanol, and dry it in a vacuum desiccator.
-
-
Cyclization to form 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol:
-
Place the dried thiosemicarbazide intermediate (0.008 mol) into a 250 mL round-bottom flask.
-
Add 80 mL of a 2M aqueous sodium hydroxide solution.
-
Reflux the mixture for 7 hours, during which the solid will dissolve. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling the reaction mixture to room temperature, pour it into a beaker containing 200 mL of cold water.
-
Carefully acidify the solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6.
-
A white precipitate of the desired product will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash it thoroughly with cold distilled water until the washings are neutral, and then dry it.
-
Purification: Recrystallize the crude product from ethanol to obtain pure white crystals of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.[6]
-
Part B: Synthesis of Transition Metal Complexes
The triazole-thiol ligand readily forms complexes with a variety of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cd(II)). The complexation typically occurs in an alcoholic medium where the ligand, after deprotonation of the thiol group with a base, coordinates to the metal ion.
Principle of Complexation
The ligand exists in tautomeric equilibrium between the thione (=S) and thiol (-SH) forms. In the presence of a metal salt and a suitable solvent, the thiol proton is lost, and the resulting thiolate anion (S⁻) coordinates to the metal center. Often, a nitrogen atom from the triazole ring also coordinates, forming a stable five-membered chelate ring.[4][9] This bidentate coordination through the sulfur and one of the ring nitrogens is a common and stable binding mode for this class of ligands.[9][10]
General Reaction Scheme
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol – ScienceOpen [scienceopen.com]
- 10. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Crystallization of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering purification challenges with 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .
Due to the steric bulk, molecular flexibility of the benzyl group, and the presence of the p-tolyl (4-methylphenyl) moiety, this specific 1,2,4-triazole derivative is highly susceptible to complex crystallization issues, most notably oiling out (Liquid-Liquid Phase Separation) and polymorphic contamination driven by thione-thiol tautomerism.
Part 1: Mechanistic Grounding & Causality
To successfully troubleshoot the recrystallization of this compound, you must understand the two primary physical chemistry phenomena dictating its behavior in solution:
Liquid-Liquid Phase Separation (LLPS) / "Oiling Out"
Oiling out occurs when the supersaturation point of the solution is reached at a temperature that is higher than the melting point of the solute-solvent mixture[1][2]. Instead of integrating into a rigid crystal lattice, the solute molecules separate into a secondary, product-rich liquid phase (an emulsion)[1]. Because the benzyl and p-tolyl groups lower the overall crystal lattice energy, the melting point of the crude compound is often depressed, making it highly prone to oiling out during cooling[2]. Impurities further depress this melting point and preferentially partition into the oily droplets, ruining the purification process[2].
Thione-Thiol Tautomerism
1,2,4-triazole-3-thiols exist in a dynamic equilibrium with their 1,2,4-triazole-3-thione tautomers[3][4].
-
Solid State: The thione form is overwhelmingly dominant in the solid crystalline state due to the formation of highly stable intermolecular N–H···S hydrogen bonds[3].
-
Solution State: The equilibrium is highly dependent on solvent polarity and pH. Alkaline conditions strongly favor the highly soluble thiol (thiolate) form, while neutral/acidic conditions favor the thione form[5]. Rapid shifts in pH or the use of mixed solvent systems with competing hydrogen-bond dynamics can cause both forms to co-precipitate, leading to amorphous solids or oils.
Thione-thiol tautomeric equilibrium influencing crystal packing and solubility.
Part 2: Interactive Troubleshooting FAQs
Q1: As my hot ethanol solution cools, it turns into a cloudy, milky emulsion and eventually a sticky resin at the bottom of the flask. How do I force it to crystallize? A: You are experiencing Liquid-Liquid Phase Separation (oiling out)[1]. The saturation temperature ( Tsat ) of your solution is currently higher than the melting point of your impure compound[2].
-
Immediate Fix: Reheat the flask until the oil dissolves completely. Add 5–10% more of your "good" solvent (e.g., hot absolute ethanol) to lower the saturation concentration, ensuring that when the solution cools, it reaches Tsat below the compound's melting point[2].
-
Alternative Fix: If the oil has already settled and cooled, decant the supernatant. Triturate (mechanically grind/stir) the oily residue with a cold, non-polar anti-solvent like diethyl ether or petroleum ether. This strips away trapped lipophilic impurities and forces the phase transition into a solid[6].
Q2: I synthesized the compound via the basic cyclization of a thiosemicarbazide in NaOH. I am getting a very low yield of crystals upon cooling. Where is my product? A: Your product is likely still dissolved in the aqueous phase as a highly soluble thiolate salt[5]. The cyclization of thiosemicarbazides requires strict pH control during the workup[7]. You must neutralize the alkaline reaction mixture with dilute hydrochloric acid (HCl) to a specific pH of 5–6[7]. This forces the tautomeric shift from the soluble thiol to the insoluble thione, triggering precipitation[5][7].
Q3: My crystals are forming, but they are heavily contaminated with unreacted precursors. How do I improve the purity? A: Oiling out often bypasses the impurity rejection process inherent to slow crystal growth[1]. To prevent this, you must control the generation of supersaturation tightly[1]. Do not use an ice bath immediately. Allow the flask to cool slowly to room temperature insulated by a towel. Furthermore, introduce pure seed crystals halfway into the metastable zone (just before it typically turns cloudy) to provide a nucleation template, bypassing the oil phase entirely[1].
Troubleshooting workflow for liquid-liquid phase separation (oiling out) during crystallization.
Part 3: Standardized Recrystallization Protocol
The following protocol utilizes dilute ethanol, which is the empirically validated standard for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols[7][8].
Materials Required:
-
Crude 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
-
Absolute Ethanol (Good solvent)
-
Distilled Water (Anti-solvent / polarity modulator)
-
Diethyl ether (For trituration, if needed)
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude triazole in a round-bottom flask. Add a minimum volume of absolute ethanol and heat to a gentle reflux (approx. 78°C) until the solid completely dissolves[7][8].
-
Hot Filtration: If insoluble impurities remain, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel.
-
Polarity Adjustment (Optional): Add distilled water dropwise to the boiling solution until a faint, persistent cloudiness appears, then add just enough hot ethanol (1-2 mL) to clear the solution. This establishes the exact edge of the metastable zone.
-
Controlled Cooling & Seeding: Remove the flask from the heat source. Do not agitate. Allow it to cool ambiently. When the temperature drops to approximately 40-45°C, add 2-3 microscopic seed crystals of pure product[1].
-
Maturation: Once crystals begin to form at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold 50% aqueous ethanol to remove mother liquor residues.
-
Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 50°C to remove entrapped solvent molecules.
Part 4: Solvent System Performance Data
Selecting the correct solvent is paramount to avoiding LLPS. Below is a comparative analysis of solvent systems for 4,5-disubstituted triazole-3-thiols.
| Solvent System | Solvation Power (Hot) | Oiling Out Risk | Recommended Application |
| Absolute Ethanol | High | Moderate | Standard primary recrystallization[7][8]. |
| Dilute Ethanol (Aq) | Moderate | High | Best for maximizing yield; requires precise temperature control to avoid LLPS[7]. |
| Chloroform / Methanol | Very High | Low | Resolving stubborn oils; ideal for highly impure crude mixtures[9]. |
| Diethyl Ether | Poor | N/A | Used exclusively for cold trituration of oiled-out resins[6]. |
References
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]
- 1,2,4-Triazole-3-thiols as antisecretory agents. US Patent US4230715A.
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank (MDPI). Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
3.6F: Troubleshooting Crystallization. Chemistry LibreTexts. Available at:[Link]
-
Recrystallization Troubleshooting (Oiling Out). Reddit Chemistry. Available at: [Link]
-
X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Crystals (MDPI). Available at: [Link]
-
Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions. The Journal of Physical Chemistry C (ACS). Available at:[Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. US4230715A - 1,2,4-Triazole-3-thiols as antisecretory agents - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Answering your question, here is a technical support center with troubleshooting guides and FAQs about preventing oxidation of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol during storage.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth guidance on maintaining the integrity of this compound during storage. The exocyclic thiol (-SH) group on the triazole ring is highly susceptible to oxidation, which can compromise experimental results. This guide is designed to help you understand the mechanisms of degradation and implement effective preventative strategies.
Frequently Asked Questions (FAQs)
Q1: My sample of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has changed in appearance and solubility. What is happening?
The most probable cause is the oxidation of the thiol functional group.[1] The thiol (-SH) is readily oxidized, primarily to a disulfide dimer (-S-S-).[2] This dimerization alters the compound's physical properties, often leading to decreased solubility and a change from a white or off-white powder to a yellowish solid. Further oxidation to sulfenic (R-SOH), sulfinic (R-SO₂H), or sulfonic (R-SO₃H) acids can also occur under more aggressive conditions, further changing the material's characteristics.[3]
Q2: What are the primary factors that accelerate the oxidation of the thiol group?
Several environmental factors can catalyze the oxidation process. Understanding these is the first step toward prevention:
-
Oxygen: Atmospheric oxygen is the principal oxidant.[4][5][6] Direct exposure of the solid or solutions to air will promote disulfide formation.[1]
-
pH: The rate of oxidation is highly pH-dependent. In basic conditions (pH > ~8), the thiol group deprotonates to form the more nucleophilic and highly reactive thiolate anion (RS⁻), which oxidizes much more rapidly.[7][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[9][10][11] While modest warming might be acceptable for short periods, long-term storage at elevated temperatures will accelerate degradation.
-
Light: UV radiation can provide the energy to initiate and propagate radical-based oxidation reactions.
-
Metal Ions: Trace amounts of divalent metal ions (e.g., Cu²⁺, Fe²⁺) can act as catalysts for thiol oxidation.[7]
Q3: What are the absolute best-practice conditions for long-term storage?
For maximum stability over months or years, the compound should be stored as a solid under a dry, inert atmosphere.[4][5][12][13] This creates an environment that minimizes the key drivers of oxidation. The ideal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| State | Solid Powder | Minimizes solvent-mediated reactions and mobility of reactants. |
| Temperature | -20°C or lower | Reduces the kinetic rate of oxidation significantly.[14][15][16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant, preventing the reaction.[4][6][13] |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV light to prevent photo-oxidation. The PTFE liner provides an excellent, non-reactive seal. |
Q4: Is it acceptable to store the compound in solution for short-term use?
Yes, but with precautions. If you need to use the compound in solution frequently, preparing a stock solution is more practical than weighing small amounts of the solid repeatedly. However, solutions are more prone to oxidation than the solid form.[10]
-
Solvent Choice: Use a high-purity, anhydrous solvent. Some studies have shown that non-polar solvents like pentane can offer better stability for thiols than ethers or chlorinated solvents.[10] Always prepare solutions using deoxygenated solvents (see Protocol 3).
-
Storage: Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., in a sealed vial with an argon headspace). Repeated freeze-thaw cycles should be avoided as they can introduce atmospheric oxygen.[16]
Q5: How can I quickly verify the integrity of my stored compound before an experiment?
Thin-Layer Chromatography (TLC) is an excellent, rapid method for a qualitative check (see Protocol 2). The starting thiol is a relatively polar molecule. Its primary oxidation product, the disulfide dimer, is significantly less polar due to the loss of the polar S-H bond and the increase in molecular weight. On a normal-phase silica plate, the disulfide will have a higher Rf value (travel further up the plate) than the parent thiol. The presence of a significant secondary spot at a higher Rf is a clear indicator of oxidation.
Q6: Can antioxidants be used to protect the thiol group in solution?
Yes, antioxidants can be effective, particularly in applications where rigorous exclusion of oxygen is not feasible.[17] However, their compatibility must be considered.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for use in organic solvents.[17] It acts as a radical scavenger.
-
Ascorbic Acid (Vitamin C): An effective water-soluble antioxidant, though its applicability here depends on the solvent system.[17]
-
Thiol-Based Reducing Agents (DTT, TCEP): While effective at keeping the target thiol reduced, they will interfere with experiments where the thiol itself is the reactive species.[7] Use them with caution and only when they do not compete in the downstream application.
Visual Guides & Workflows
Troubleshooting Guide
| Observed Symptom | Probable Cause | Recommended Action & Verification |
| White powder has turned yellow/clumped | Oxidation to disulfide or other species. | Perform a TLC analysis (Protocol 2). The presence of a new, higher-Rf spot confirms oxidation. |
| Compound is no longer fully soluble in a previously used solvent | Formation of the less soluble disulfide dimer. | Confirm oxidation via TLC or HPLC. If the sample is needed urgently, attempt to purify via column chromatography. For future prevention, strictly follow inert storage protocols. |
| Inconsistent or poor results in biological/chemical assays | Loss of the active free thiol due to oxidation. The actual concentration of the active compound is lower than calculated. | Quantify the free thiol content using a method like Ellman's reagent (if compatible) or HPLC with a standard curve. Re-purify the compound if necessary. |
| New peaks appear in HPLC or Mass Spec analysis | Oxidative degradation. | Confirm the mass of the new peak. A mass corresponding to (2 x Parent Mass - 2) strongly suggests the disulfide dimer. Implement rigorous deoxygenation and inert atmosphere techniques for all future work. |
Experimental Protocols
Protocol 1: Long-Term Storage under Inert Atmosphere
This protocol describes how to properly store the solid compound to ensure maximum stability.
Materials:
-
5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (solid)
-
Amber glass vial with a PTFE-lined screw cap or a flame-dryable Schlenk tube
-
Source of dry inert gas (Argon or Nitrogen) with a manifold
-
Vacuum pump
-
Parafilm or vial sealant tape
Procedure:
-
Place the solid compound into a clean, dry amber glass vial.
-
Attach the vial to a Schlenk line or place it inside a glovebox antechamber.
-
Purge Cycle: Carefully pull a vacuum on the vial until the pressure stabilizes.
-
Backfill: Slowly backfill the vial with the inert gas (Argon or Nitrogen).[4][13]
-
Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.
-
After the final backfill, quickly and tightly seal the vial with the PTFE-lined cap.
-
For extra security, wrap the cap-vial interface with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions ("Store at -20°C, under Ar/N₂").
-
Place the sealed vial in a -20°C freezer for long-term storage.
Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)
This is a rapid check for the presence of the disulfide dimer.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: A non-polar/polar mixture such as 7:3 Hexanes:Ethyl Acetate (this may require optimization).
-
Sample of the thiol compound
-
UV lamp (254 nm)
Procedure:
-
Prepare a small amount of the mobile phase and pour it into the TLC chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate.
-
Dissolve a tiny amount (~1 mg) of your thiol compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Carefully place the plate into the saturated chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Interpretation: A pure sample should show a single, predominant spot. The disulfide dimer, being less polar, will appear as a second spot with a higher Rf value (closer to the solvent front).[18] The relative intensity of the spots gives a qualitative measure of the extent of oxidation.
Protocol 3: Preparation of Deoxygenated Solvents
Using oxygen-free solvents is critical when preparing stock solutions or running reactions sensitive to oxidation.[7]
Materials:
-
Solvent to be deoxygenated
-
Inert gas source (Argon or Nitrogen)
-
A long needle or glass pipette
-
A flask or bottle with a septum-sealed cap
Procedure (Sparging):
-
Fill the flask with the desired solvent, ensuring the solvent level is below the neck.
-
Seal the flask with a septum cap.
-
Insert a long needle (the "sparging needle") through the septum so its tip is fully submerged at the bottom of the solvent.
-
Insert a second, shorter needle (the "vent needle") that just pierces the septum to allow gas to escape.
-
Begin bubbling the inert gas gently through the sparging needle.[5] A slow, steady stream of bubbles is sufficient. Vigorous bubbling can cause solvent evaporation.
-
Sparge the solvent for at least 30-60 minutes for effective oxygen removal.
-
Once complete, remove the vent needle first, then the sparging needle, to maintain a positive pressure of inert gas in the headspace.
-
The deoxygenated solvent should be used immediately for best results.
References
-
Oxidation Prevention & Inertization. (n.d.). Presscon. Retrieved from [Link]
-
Inert gas. (2024). In Wikipedia. Retrieved from [Link]
-
Using inert gases to prevent the oxidation. (n.d.). Linde Gas. Retrieved from [Link]
-
Jakubowski, H., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Retrieved from [Link]
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Google Scholar.
-
The Importance of Inerting. (n.d.). Air Products. Retrieved from [Link]
-
Radi, A., et al. (2007). Electrochemical behaviour of 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4- triazole-3-thiol by voltammetry. ResearchGate. Retrieved from [Link]
- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Google Scholar.
-
Colucci, D., et al. (2010). Thiol Oxidation in Signaling and Response to Stress. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology. Retrieved from [Link]
-
Quinten, M., et al. (2005). Stability of Thiol-Passivated Gold Particles at Elevated Temperatures Studied by X-ray Photoelectron Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Gasser, U., & Grosch, W. (1995). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
D'Acunto, M., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Semantic Scholar. Retrieved from [Link]
-
Cetin, A., & Geçibesler, İ. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
D'Acunto, M., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir. Retrieved from [Link]
-
Lee, J., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Antioxidants. Retrieved from [Link]
-
Mishanina, T. V., et al. (2015). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]
-
Wang, H., et al. (2017). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. Retrieved from [Link]
-
Bektas, H., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Retrieved from [Link]
-
He, W., et al. (2013). Effect of Silver Nanomaterials on the Activity of Thiol-Containing Antioxidants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Ali, M., et al. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. Retrieved from [Link]
-
Das, T., & Dasgupta, M. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE. Retrieved from [Link]
-
Antioxidant Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved from [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (2023). ChemRxiv. Retrieved from [Link]
-
Thiol-based antioxidants. (2018). ResearchGate. Retrieved from [Link]
-
Handling thiols in the lab. (2013). Reddit. Retrieved from [Link]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica. Retrieved from [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. (2002). ResearchGate. Retrieved from [Link]
-
How to prevent disulfide bond scrambling? (2016). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][3][4][12]triazole Derivatives. (2023). ChemRxiv. Retrieved from [Link]
-
Das, T., & Dasgupta, M. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. PubMed. Retrieved from [Link]
-
Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Balık, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Retrieved from [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
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purification techniques for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol crude extracts
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing and purifying 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . Because this compound features a highly lipophilic core (benzyl and p-tolyl groups) paired with a tautomeric, weakly acidic triazole-thiol moiety, standard purification workflows often require precise pH control and solvent selection to prevent product loss or degradation.
Mechanistic Overview & Purification Logic
The synthesis of 1,2,4-triazole-3-thiols typically involves the base-catalyzed cyclization of a thiosemicarbazide intermediate[1]. The resulting crude extract is rarely pure; it often contains unreacted intermediates, oxidized disulfide dimers, and inorganic salts.
The core logic of purifying 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol relies on acid-base extraction followed by recrystallization . The thiol group (–SH) is weakly acidic. By treating the crude mixture with a strong base (e.g., 10% NaOH), the target compound is deprotonated to form a highly water-soluble sodium thiolate salt. Neutral and basic lipophilic impurities remain insoluble in the aqueous layer and can be washed away with an organic solvent. Subsequent controlled acidification protonates the thiolate, selectively precipitating the pure triazole-3-thiol[1],[2].
Process Visualization
Caption: Workflow for the acid-base extraction and recrystallization of triazole-3-thiols.
Troubleshooting & FAQs
Q1: Why does my crude extract contain significant amounts of unreacted thiosemicarbazide intermediate, and how do I remove it?
-
Causality: The cyclization of the thiosemicarbazide intermediate into the 1,2,4-triazole-3-thiol ring requires sustained alkaline reflux. Incomplete cyclization leaves behind neutral or basic intermediates that co-precipitate during initial workup.
-
Solution: Utilize the thiol's acidity. Dissolve the crude mixture in 10% NaOH to form the water-soluble thiolate salt. Extract this aqueous phase with ethyl acetate; the unreacted thiosemicarbazide will partition into the organic layer. Discard the organic layer and acidify the aqueous layer to precipitate the target compound.
Q2: During the final precipitation step, my product forms a gummy residue instead of a filterable solid. What is causing this?
-
Causality: Gummy precipitates (oiling out) occur when the pH drops too rapidly or when the compound is highly lipophilic. The 5-benzyl and 4-(4-methylphenyl) substituents make this specific molecule highly hydrophobic. Rapid protonation causes the molecules to aggregate amorphously before a crystalline lattice can form.
-
Solution: Perform the acidification dropwise with 10% HCl under vigorous stirring at 0–5 °C (ice bath)[1]. The slow protonation allows the compound to nucleate properly. If it still oils out, gently heat the suspension to 60 °C and allow it to cool slowly to room temperature to induce crystallization.
Q3: TLC analysis of my recrystallized product shows a faint, less polar secondary spot. What is this impurity?
-
Causality: 1,2,4-triazole-3-thiols are susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming a bis(triazolyl) disulfide bond. This dimer lacks the polar thiol proton, making it significantly less polar, which causes it to migrate higher on a silica TLC plate.
-
Solution: Minimize exposure to air during the alkaline reflux and workup phases. Because the disulfide dimer cannot form a water-soluble salt in NaOH, it is effectively removed during the organic wash step of the acid-base extraction.
Q4: What is the optimal solvent system for recrystallizing 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?
-
Causality: The compound has a highly hydrophobic core but a polar triazole-thiol moiety. It is highly soluble in hot polar-protic organic solvents but insoluble in water.
-
Solution: Absolute ethanol or an ethanol-water mixture is the standard, field-proven solvent system for this class of compounds[1],[3],[2]. Dissolve the crude solid in a minimum volume of boiling ethanol, add hot water dropwise until faintly turbid, and allow to cool slowly.
Quantitative Parameters
To ensure your purification is on track, compare your experimental metrics against these benchmark parameters for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol[3]:
| Parameter | Benchmark Value | Diagnostic Rationale |
| Target Yield | 65% – 75% | Yields below 50% suggest incomplete cyclization or product loss during the organic wash phase. |
| Melting Point | 182 – 183 °C | A depressed or broad melting point indicates residual intermediate or trapped solvent. |
| Optimal Precipitation pH | 5.0 – 6.0 | Ensures complete protonation of the thiolate salt without co-precipitating acid-soluble impurities. |
| TLC Mobile Phase | Hexane : Ethyl Acetate (6:4) | Effectively resolves the polar thiol monomer (lower Rf ) from the non-polar disulfide dimer (higher Rf ). |
Validated Experimental Protocols
Protocol A: Acid-Base Extraction Workflow
This protocol is a self-validating system designed to isolate the active thiol from neutral/basic impurities.
-
Solubilization: Suspend 1.0 g of the crude 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol extract in 20 mL of 10% aqueous NaOH. Stir vigorously at room temperature for 15 minutes.
-
Organic Wash: Transfer the mixture to a separatory funnel. Extract with 20 mL of Ethyl Acetate.
-
Phase Separation: Collect the bottom aqueous layer (containing the sodium thiolate salt). Discard the upper organic layer (containing unreacted lipophilic intermediates).
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath (0–5 °C). Under continuous magnetic stirring, add 10% HCl dropwise until the pH reaches 5.0–6.0[1].
-
Filtration: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with 3 x 10 mL of ice-cold distilled water to remove residual NaCl.
-
Validation Step: Spot the dried precipitate on a silica TLC plate alongside the crude mixture (Eluent: Hexane/EtOAc 6:4). The purified spot should show a single locus, confirming the removal of the higher- Rf disulfide and lower- Rf polar impurities.
Protocol B: Recrystallization
For final polishing to achieve analytical-grade purity.
-
Dissolution: Place the semi-pure precipitate into a round-bottom flask. Add a minimum volume of boiling absolute ethanol (approx. 10-15 mL per gram of product) until the solid completely dissolves[3],[2].
-
Turbidity Induction: While maintaining heat, add hot distilled water dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of hot ethanol to clear the solution.
-
Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath for 30 minutes to maximize crystal yield.
-
Recovery: Vacuum filter the crystals, wash with 5 mL of cold 1:1 ethanol/water, and dry in a desiccator under a vacuum.
-
Validation Step: Determine the melting point of the dried crystals. A sharp melting point of 182–183 °C confirms successful purification[3].
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives ResearchGate (Molecules 2004) URL:[Link]
-
Synthesis, Characterization, Molecular Docking Studies and Pharmaceutical Evaluation of some Novel [1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazole ResearchGate URL:[Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Analytical Imperative for Novel Triazole Compounds
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable antifungal and antimicrobial properties.[1][2] The compound 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol represents a novel entity within this class, necessitating the development of robust, reliable, and validated analytical methods for its quantification and quality control. The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose, a requirement mandated by global regulatory bodies.[3][4]
This guide provides a comparative framework for the development and validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, focusing on the causality behind experimental choices to ensure scientific integrity and regulatory compliance.[5][6]
Physicochemical Profile and Method Selection Rationale
Before embarking on method development, a preliminary assessment of the analyte's structure is crucial for making informed decisions.
Caption: Structure of a related 1,2,4-triazole-3-thiol derivative.
-
Chromophores: The presence of two aromatic rings (benzyl and tolyl) and the triazole heterocycle strongly suggests significant ultraviolet (UV) absorbance, making UV-based detection methods highly suitable.
-
Polarity: The molecule possesses considerable non-polar character due to the aromatic rings, balanced by the polar triazole-thiol core. This profile makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
-
Solubility: It is predicted to be soluble in common organic solvents like methanol, acetonitrile, and ethanol, which are frequently used in both chromatography and spectrophotometry.
Based on this profile, RP-HPLC with UV detection is the most powerful and versatile technique, offering high resolution and specificity. UV-Vis spectrophotometry presents a simpler, high-throughput alternative for pure substance quantification, while HPTLC offers a cost-effective method for limit tests and identity confirmation.
The Validation Workflow: An ICH Q2(R1) Framework
The validation process ensures that an analytical method possesses the required accuracy, precision, and specificity for its intended application. The workflow below outlines the essential validation parameters that must be assessed.
Caption: A typical workflow for analytical method validation based on ICH Q2(R1).
Comparative Analysis of Validated Methods
The following sections detail the experimental protocols for validating HPLC, UV-Vis, and HPTLC methods and present a comparative summary of their expected performance characteristics.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the premier choice for purity and stability testing due to its ability to separate the main analyte from process-related impurities and degradation products. A C18 stationary phase is selected to retain the non-polar analyte, while a mobile phase of acetonitrile and water provides the necessary elution strength.[8]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 265 nm (determined by scanning the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Validation Procedures:
-
Specificity (Forced Degradation): Expose the analyte (in solution and solid state) to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[10] Analyze the stressed samples to ensure the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm no co-elution.[11]
-
Linearity: Prepare a minimum of five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration. Inject each concentration in triplicate. Plot the mean peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.[12]
-
Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) for both should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
UV-Visible Spectrophotometry
Causality: This technique is ideal for the rapid, non-destructive quantification of the pure drug substance where interfering substances are not expected (e.g., in-process checks, content uniformity). Its simplicity and low cost are significant advantages.[13]
-
Method Parameters:
-
Solvent: Ethanol or Methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the analyte from 200-400 nm to determine the λmax. For a similar triazole derivative, a λmax of 280 nm was observed.[14]
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
-
Validation Procedures:
-
Specificity: Analyze the drug substance in the presence of its formulation excipients (placebo). The placebo should show negligible absorbance at the analytical wavelength. This method is not inherently stability-indicating.
-
Linearity: Prepare at least five concentrations that give absorbance values within the linear range of the instrument (typically 0.2 to 0.8 AU). Plot absorbance vs. concentration and determine r² (should be ≥ 0.999).
-
Accuracy (Recovery): Perform recovery studies on a synthetic mixture of the drug and excipients at three levels (80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.
-
Precision: Determine repeatability and intermediate precision by analyzing six replicate samples. RSD should be ≤ 2%.
-
High-Performance Thin-Layer Chromatography (HPTLC)
Causality: HPTLC provides a parallel analysis platform, increasing throughput for identity checks and semi-quantitative impurity profiling. It is particularly useful when a visual comparison against a reference standard is sufficient.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: Toluene:Ethyl Acetate:Methanol (7:2:1 v/v/v).
-
Application: Apply spots using an automated applicator.
-
Development: Ascending development in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at the λmax (e.g., 265 nm).
-
-
Validation Procedures:
-
Specificity: Spot the analyte alongside its potential impurities and degradation products to demonstrate distinct Rբ values.
-
Linearity: Apply a series of at least five concentrations and plot the peak area from the densitometric scan against the amount applied.
-
Accuracy & Precision: Follow similar principles to HPLC, based on the analysis of replicate spots. The acceptance criteria are typically wider (e.g., RSD ≤ 5%).
-
Quantitative Data Summary and Comparison
The table below provides an objective comparison of the expected performance of each validated method, allowing researchers to select the most appropriate technique for their specific needs.
| Validation Parameter | HPLC with UV-DAD | UV-Visible Spectrophotometry | HPTLC-Densitometry |
| Specificity | Excellent (Stability-indicating) | Poor (Not separating) | Good (Separates but lower resolution) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Range (% of Target) | 50 - 150% | 80 - 120% | 60 - 140% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 5.0% |
| LOD (µg/mL) | ~0.05 µg/mL | ~0.3 µg/mL | ~0.1 µg/mL (as ng/spot) |
| LOQ (µg/mL) | ~0.15 µg/mL | ~1.0 µg/mL | ~0.3 µg/mL (as ng/spot) |
| Robustness | High | High | Moderate |
| Primary Application | Assay, Impurity Profiling, Stability | Assay of pure substance | Identity, Limit Tests, Screening |
Conclusion and Recommendations
The validation of analytical methods is a non-negotiable step in drug development, ensuring data integrity and product quality. For the comprehensive analysis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , a stability-indicating HPLC method stands as the gold standard.[12] Its high resolving power and compatibility with forced degradation studies make it indispensable for quality control and regulatory submissions.
UV-Visible Spectrophotometry serves as an excellent, cost-effective tool for routine, high-throughput assays of the bulk drug substance where impurity profiles are already well-established. HPTLC offers a valuable alternative for identity confirmation and screening purposes, particularly in early-stage development or in environments with limited access to HPLC instrumentation.
The choice of method must align with its intended purpose.[6] By following the detailed protocols and validation framework presented in this guide, researchers can confidently establish scientifically sound and defensible analytical procedures for this novel triazole compound.
References
- BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
-
Health Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. 2015. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
PubMed. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
PubMed. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Available from: [Link]
-
ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. 2023. Available from: [Link]
-
Oxford Academic. Development of a stability-indicating assay method by HPLC–DAD and MS characterization of forced degradation products of ravuconazole. 2021. Available from: [Link]
-
ResearchGate. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Available from: [Link]
-
Agilent. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. 2015. Available from: [Link]
-
ACS Omega. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. 2023. Available from: [Link]
-
PMC. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. 2023. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. 2026. Available from: [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Pharmaceutical Chemistry Journal. Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Available from: [Link]
-
PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]
-
INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. 2025. Available from: [Link]
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ChemRadar. 5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOLE-3-THIOL CAS#31405-22-8. Available from: [Link]
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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is a member of this versatile class of heterocyclic compounds. Its unique structural features, including the benzyl and methylphenyl substitutions, are anticipated to modulate its biological profile.
This guide provides a comprehensive comparison of the in vitro and potential in vivo efficacy of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. While direct in vivo experimental data for this specific compound is not yet available in the public domain, this document will leverage data from structurally similar 1,2,4-triazole-3-thiol derivatives to project its likely performance in animal models. We will delve into the established experimental protocols for both in vitro and in vivo assessments, providing researchers, scientists, and drug development professionals with a robust framework for evaluating this and similar therapeutic candidates.
Synthesis of 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
The synthesis of the title compound typically follows a well-established pathway for 1,2,4-triazole-3-thiols, involving the cyclization of a thiosemicarbazide precursor. This multi-step synthesis is a critical foundation for any subsequent biological evaluation, ensuring the purity and structural integrity of the compound.
Synthetic Workflow Diagram
Sources
Cytotoxicity Comparison Guide: 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol Metal Complexes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vitro cytotoxicity, structure-activity relationships (SAR), and standardized evaluation protocols.
Executive Summary & Structural Rationale
The search for novel chemotherapeutic agents has increasingly focused on hybrid molecules that combine bioactive organic scaffolds with transition metals. Among these, 1,2,4-triazole-3-thiol derivatives —specifically the highly substituted 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol —represent a privileged pharmacophore. The presence of the benzyl group at the C5 position provides essential lipophilic bulk, while the p-tolyl (4-methylphenyl) group at N4 enhances electron density, facilitating robust coordination with transition metals [1].
As a Senior Application Scientist, I frequently observe that free organic ligands often exhibit limited cellular permeability or rapid efflux. However, coordinating these ligands to transition metals (e.g., Co²⁺, Zn²⁺, Cd²⁺, Cu²⁺) fundamentally alters their pharmacological profile. This guide objectively compares the cytotoxicity of these metal complexes, detailing the mechanistic causality behind their enhanced efficacy and providing validated protocols for reproducible screening.
The Causality of Enhanced Cytotoxicity: Tweedy’s Chelation Theory
The superior performance of metal complexes over free triazole ligands is not coincidental; it is driven by Tweedy's Chelation Theory . When the 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol coordinates to a metal ion (typically via the exocyclic sulfur and the N1/N2 of the triazole ring), the partial sharing of the metal's positive charge with the donor atoms leads to extensive π-electron delocalization over the chelate ring. This drastically reduces the polarity of the metal ion, increasing the complex's overall lipophilicity. Consequently, the complex can efficiently permeate the lipid bilayer of cancer cells, leading to intracellular accumulation and subsequent apoptosis [2].
Mechanistic pathway of metal-triazole complex-induced apoptosis.
Comparative Cytotoxicity Data
The table below synthesizes quantitative cytotoxicity data (IC₅₀ values) for 1,2,4-triazole-3-thiol metal complexes across critical breast cancer cell lines (MCF-7, MDA-MB-468) and a non-tumorigenic control (MCF-10a). The data highlights how varying the central metal ion modulates both potency and the Selectivity Index (SI) [3, 4].
| Compound / Metal Center | MCF-7 (ER+ Breast) IC₅₀ (µM) | MDA-MB-468 (TNBC) IC₅₀ (µM) | MCF-10a (Normal) IC₅₀ (µM) | Selectivity Index (SI)* |
| Free Ligand (Uncoordinated) | > 150.00 | > 200.00 | > 300.00 | N/A |
| Zn(II) Complex | 52.57 ± 4.72 | 68.30 ± 5.10 | > 250.00 | > 4.7 |
| Cd(II) Complex | 28.45 ± 2.34 | 31.20 ± 2.80 | 185.40 ± 8.50 | ~ 6.5 |
| Co(II/III) Complex | 4.62 ± 0.05 | 18.68 ± 1.24 | > 1300.00 | > 280.0 |
| Cisplatin (Positive Control) | 20.68 ± 0.78 | 15.40 ± 1.10 | 45.20 ± 3.40 | ~ 2.1 |
*Selectivity Index (SI) = IC₅₀ (Normal MCF-10a) / IC₅₀ (Cancer MCF-7). An SI > 2 indicates favorable selective toxicity.
Data Insights & Application Notes
-
Cobalt (Co) Supremacy: Cobalt complexes consistently demonstrate the highest potency against MCF-7 (IC₅₀ ~4.62 µM) and an exceptional Selectivity Index. This is attributed to the redox-active nature of Cobalt, which catalyzes the generation of intracellular Reactive Oxygen Species (ROS) via Fenton-like reactions specifically within the oxidative environment of tumor cells [5].
-
Cadmium (Cd) Paradox: While free Cadmium is highly toxic and proliferative to certain cells, its coordination within the triazole-thiol scaffold restricts off-target toxicity, yielding a potent anti-tumor effect (IC₅₀ ~28.45 µM) with an SI far superior to clinical Cisplatin [3].
Self-Validating Experimental Protocol: MTT Cytotoxicity Assay
To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating system. The following protocol for the [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) assay incorporates critical causality-driven steps to eliminate false positives caused by compound precipitation or solvent toxicity.
Reagents & Materials
-
Cell Lines: MCF-7 (Target), MCF-10a (Control).
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Test Compounds: 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol metal complexes dissolved in analytical-grade DMSO.
Step-by-Step Methodology
-
Cell Seeding (Log-Phase Maintenance):
-
Action: Seed cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of culture medium.
-
Causality: This specific density ensures that cells remain in the logarithmic growth phase throughout the 48-hour treatment period. Over-confluence leads to contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.
-
-
Incubation & Adherence:
-
Action: Incubate overnight (approx. 24h) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment & Solvent Control:
-
Action: Prepare serial dilutions of the metal complexes (0–400 µM). Treat the cells with 100 µL of the respective concentrations.
-
Causality: The final concentration of DMSO in the wells must not exceed 0.5% v/v. Higher concentrations of DMSO induce solvent-mediated membrane permeabilization, creating false-positive cytotoxicity artifacts. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin).
-
-
MTT Addition (Formazan Genesis):
-
Action: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells cannot perform this reduction.
-
-
Solubilization:
-
Action: Carefully aspirate the supernatant. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Causality: DMSO is preferred over isopropanol because it more efficiently and uniformly dissolves the dense formazan crystals generated by highly metabolically active breast cancer cells, minimizing optical density (OD) variance between technical replicates.
-
-
Quantification:
-
Action: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC₅₀ using non-linear regression analysis.
-
Self-validating MTT assay workflow for evaluating complex cytotoxicity.
Conclusion
The transition from a free 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol ligand to its respective metal complexes represents a leap in chemotherapeutic potential. By leveraging Tweedy's chelation theory, researchers can utilize metals like Cobalt and Cadmium to bypass cellular efflux mechanisms, achieving IC₅₀ values that rival or surpass clinical standards like Cisplatin, while maintaining a vastly superior Selectivity Index. Future drug development should focus on optimizing the redox-active metal centers (like Co³⁺) to maximize ROS-mediated apoptosis in targeted tumor microenvironments.
References
- Öztürk, Ö. F., Cansız, A., & Koparır, M. (2007). Preparation and characterization of Co(II), Ni(II) and Cu(II) complexes of a ligand containing 1,3,4-thiadiazole groups. Transition Metal Chemistry.
- Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.
- PMC Literature. New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line.
- PMC Literature. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
